4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde
Description
4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H11BrO3 This compound is characterized by the presence of an allyloxy group, a bromo substituent, and a methoxy group attached to a benzaldehyde core
Properties
IUPAC Name |
2-bromo-5-methoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHJQMLBUYKHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzaldehyde to introduce the bromo substituent. This is followed by the allylation of the hydroxyl group using allyl bromide in the presence of a base such as potassium carbonate. The reaction conditions often involve refluxing in an appropriate solvent like acetone or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo substituent can be replaced by other nucleophiles in substitution reactions. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(Allyloxy)-2-bromo-5-methoxybenzoic acid.
Reduction: 4-(Allyloxy)-2-bromo-5-methoxybenzyl alcohol.
Substitution: 4-(Allyloxy)-2-amino-5-methoxybenzaldehyde.
Scientific Research Applications
4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its use as an acaricide.
1,4-Diallyloxybenzene: Used in various chemical syntheses.
1,4-Dipropoxybenzene: Another compound with similar structural features.
Uniqueness
4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of both an allyloxy and a bromo substituent provides versatility in synthetic chemistry, making it a valuable intermediate for various applications.
Biological Activity
4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde is a synthetic compound that belongs to the class of brominated methoxyphenyl derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, characterized by the presence of an allyloxy group and bromine substitution, plays a crucial role in its biological efficacy.
Chemical Structure
The chemical structure of 4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde can be represented as follows:
This structure includes:
- Allyloxy group : Contributes to the compound's reactivity and biological interactions.
- Bromine atom : Known for enhancing biological activity through halogen bonding.
- Methoxy group : Often associated with increased lipophilicity and potential influence on pharmacokinetics.
Biological Activity Overview
The biological activities of 4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde have been explored in various studies, highlighting its potential in different therapeutic areas.
Antimicrobial Activity
Research indicates that brominated compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar brominated methoxyphenyl derivatives possess antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Properties
4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde has been tested against various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through:
- Cell cycle arrest : Particularly at the G2/M phase.
- Caspase activation : Leading to programmed cell death.
- Inhibition of topoisomerases : Essential enzymes for DNA replication, which are crucial targets in cancer therapy.
Table 1 summarizes the antiproliferative effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 8 | Inhibits topoisomerase I and II |
| A549 | 12 | G2/M phase arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, 4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde has shown potential anti-inflammatory effects. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses, while sparing COX-1, which is crucial for maintaining gastric mucosa integrity. This selectivity suggests its utility in treating inflammatory diseases with a lower risk of gastrointestinal side effects.
The biological activity of 4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : It may modulate signaling pathways related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.
Case Studies
Several case studies have examined the efficacy of 4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde in preclinical settings:
- Study on MCF-7 Cells : This study found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers after 48 hours of exposure at concentrations ranging from 1 µM to 5 µM.
- In Vivo Model : An animal model demonstrated that administration of the compound led to a decrease in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Inflammation Model : In a carrageenan-induced paw edema model, the compound exhibited significant anti-inflammatory effects comparable to standard NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
